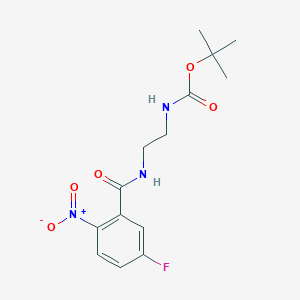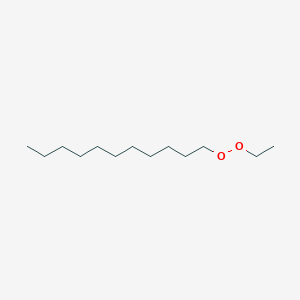![molecular formula C34H70O2 B13784060 Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis- CAS No. 67923-79-9](/img/structure/B13784060.png)
Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis-: is a chemical compound with the molecular formula C34H70O2 and a molecular weight of 510.93 g/mol . This compound is also known by its synonym isooctanal diisotridecyl acetal . It is characterized by its unique structure, which includes two isotridecane groups linked by a methylheptylidene bis(oxy) bridge .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- typically involves the reaction of isooctanal with isotridecyl alcohol under acidic conditions to form the acetal . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and involves refluxing the reactants in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the oxy groups can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halides, amines, in the presence of suitable catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of prodrugs and drug delivery systems .
Industry: In the industrial sector, Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- is used as a plasticizer and a stabilizer in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- involves its interaction with molecular targets through its acetal linkages . These linkages can undergo hydrolysis under acidic or basic conditions, releasing the parent alcohols and aldehydes . The compound can also interact with enzymes and proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Isotridecane: A hydrocarbon with similar chain length but without the acetal linkage.
Isooctanal: An aldehyde used in the synthesis of Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis-.
Isotridecyl Alcohol: An alcohol used in the synthesis of the compound.
Uniqueness: Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- is unique due to its acetal linkage, which imparts distinct chemical and physical properties compared to its similar compounds . This linkage allows for specific interactions and reactions that are not possible with the individual components .
Eigenschaften
CAS-Nummer |
67923-79-9 |
|---|---|
Molekularformel |
C34H70O2 |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
11-methyl-1-[2-(11-methyldodecoxy)octan-2-yloxy]dodecane |
InChI |
InChI=1S/C34H70O2/c1-7-8-9-24-29-34(6,35-30-25-20-16-12-10-14-18-22-27-32(2)3)36-31-26-21-17-13-11-15-19-23-28-33(4)5/h32-33H,7-31H2,1-6H3 |
InChI-Schlüssel |
VZIHSPBCPJODIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


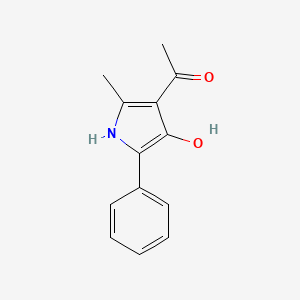
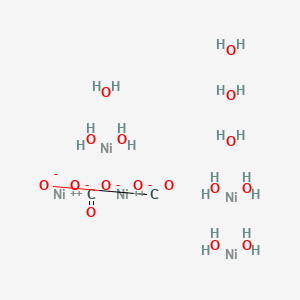
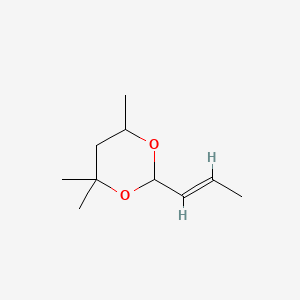
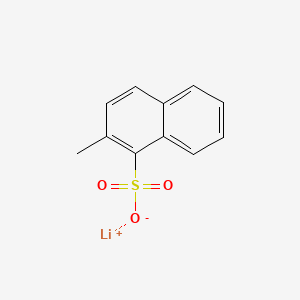
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
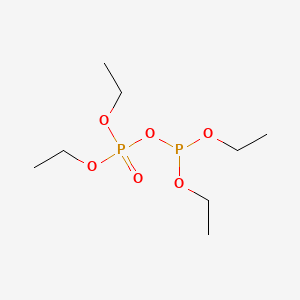
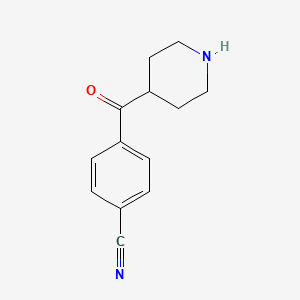
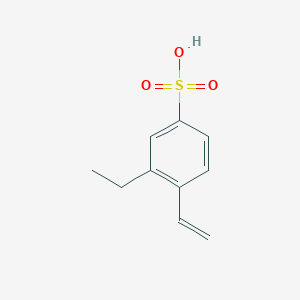
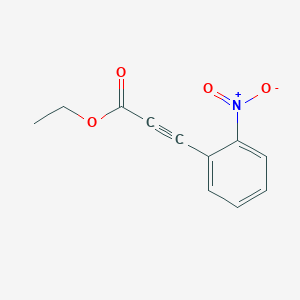
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)

